Dibenzo[b,d]thiophen-3-yltrimethylsilane
Description
Dibenzo[b,d]thiophen-3-yltrimethylsilane is a silicon-containing heterocyclic compound featuring a dibenzothiophene core fused with a trimethylsilane group at the 3-position. The dibenzothiophene moiety consists of two benzene rings fused to a central thiophene ring, imparting aromatic stability and electronic delocalization. The trimethylsilane substituent enhances electron-deficient character, making this compound valuable in organic electronics, particularly as an electron-transport material (ETM) in organic light-emitting diodes (OLEDs) . Its synthesis typically involves coupling reactions between functionalized dibenzothiophene precursors and silane reagents under controlled conditions, as exemplified in related silane-based ETM syntheses .
Properties
Molecular Formula |
C15H16SSi |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
dibenzothiophen-3-yl(trimethyl)silane |
InChI |
InChI=1S/C15H16SSi/c1-17(2,3)11-8-9-13-12-6-4-5-7-14(12)16-15(13)10-11/h4-10H,1-3H3 |
InChI Key |
JDQOGMDEBITVFD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,d]thiophen-3-yltrimethylsilane typically involves the introduction of a trimethylsilyl group to the dibenzo[b,d]thiophene core. One common method is the silylation of dibenzo[b,d]thiophene using trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The dibenzothiophene core undergoes electrophilic aromatic substitution (EAS), with regioselectivity influenced by the trimethylsilyl (TMS) group.
-
Halogenation : Reaction with bromine in dichloromethane at 0°C yields 4-bromo-dibenzo[b,d]thiophen-3-yltrimethylsilane as the major product (70–80% yield), with minor 1-bromo and 2-bromo isomers . The TMS group directs substitution to the para position relative to the sulfur atom due to its electron-donating inductive effect.
-
Nitration : Nitration with nitric acid in acetic anhydride produces 4-nitro-dibenzo[b,d]thiophen-3-yltrimethylsilane (65% yield). Competitive meta substitution is suppressed by steric hindrance from the TMS group .
Table 1 : Regioselectivity in EAS Reactions
| Electrophile | Major Product Position | Yield (%) | Conditions |
|---|---|---|---|
| Br₂ | 4 | 75 | 0°C, CH₂Cl₂ |
| HNO₃ | 4 | 65 | Ac₂O, 25°C |
Cross-Coupling Reactions
The TMS group facilitates palladium-catalyzed cross-coupling reactions, enabling functionalization at the 3-position:
-
Hiyama Coupling : Reaction with aryl iodides in the presence of Pd(OAc)₂ and CuCl/PCy₃ in THF at 60°C replaces the TMS group with aryl units (e.g., 3-phenyl-dibenzo[b,d]thiophene , 58% yield) .
-
Borylation : Treatment with B₂pin₂ and NaOtBu under similar conditions generates the corresponding boronate ester, a key intermediate for further Suzuki-Miyaura couplings .
Oxidation and Sulfur Functionalization
The thiophene sulfur atom undergoes oxidation, altering electronic properties and reactivity:
Scientific Research Applications
Dibenzo[b,d]thiophen-3-yltrimethylsilane has several applications in scientific research:
Organic Electronics: It is used as a building block for organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Materials Science: The compound is utilized in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which Dibenzo[b,d]thiophen-3-yltrimethylsilane exerts its effects depends on its specific application. In organic electronics, its electronic properties are influenced by the conjugation and electron-donating nature of the trimethylsilyl group. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Dibenzo[b,d]thiophen-2-yltriphenylsilane (Sif87) and Dibenzo[b,d]thiophen-2-yldiphenylsilane (Sif88)
These compounds share the dibenzothiophene core but differ in substituent position (2-yl vs. 3-yl) and silane groups (triphenyl/diphenyl vs. trimethyl). Key comparisons include:
- Electronic Properties :
| Property | Dibenzo[b,d]thiophen-3-yltrimethylsilane | Sif87 | Sif88 |
|---|---|---|---|
| HOMO (eV) | -6.3 (estimated) | -6.2 | -6.1 |
| LUMO (eV) | -2.8 (estimated) | -2.7 | -2.6 |
| Triplet Energy (eV) | >2.7 (predicted) | 2.9 | 2.8 |
The 3-yl substitution in the target compound likely deepens HOMO levels compared to 2-yl analogs, enhancing electron-injection efficiency in OLEDs.
Dibenzo[b,d]furan-3-ylboronic Acid
This compound replaces the thiophene sulfur with oxygen (dibenzofuran core) and substitutes silane with boronic acid. Key differences:
- Reactivity : The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, critical for constructing conjugated polymers . In contrast, the silane group in the target compound facilitates electron transport but lacks direct coupling utility.
- Electronic Effects : Dibenzofuran’s oxygen atom increases electron density compared to dibenzothiophene, reducing electron-deficiency. This makes the boronic acid derivative less suitable as an ETM but valuable in synthesizing emissive layers .
Dibenzo[b,d]thiophene Propanoic Acid Derivatives (Compounds 59–78)
These COX inhibitor analogs retain the dibenzothiophene core but replace silane with propanoic acid groups. Comparisons include:
- Bioactivity : Compounds 59–78 exhibit COX-1/2 binding affinities (e.g., compound 66: IC₅₀ = 0.12 µM for COX-1), leveraging the dibenzothiophene scaffold’s planar structure for enzyme interaction . The silane derivative lacks bioactivity but excels in material science applications.
- Lipophilicity: The trimethylsilane group increases hydrophobicity (logP ≈ 4.5) compared to propanoic acid derivatives (logP ≈ 2.8), influencing their respective applications in electronics vs. pharmaceuticals .
Dibenzo[b,f]oxepine Derivatives
These compounds feature an oxygen-bridged macrocyclic structure instead of a thiophene ring. Key distinctions:
- Biological Activity : Dibenzo[b,f]oxepines display antipsychotic and anticancer properties due to host-guest chemistry and macrocyclic flexibility . The rigid dibenzothiophene core in the target compound limits such interactions but enhances electronic stability.
- Synthesis Complexity : Oxepine derivatives require multistep macrocyclization, whereas silane-functionalized dibenzothiophenes are synthesized via straightforward coupling reactions .
Electronic Performance in OLEDs
This compound’s deep HOMO (-6.3 eV) and high triplet energy (>2.7 eV) surpass many analogs, enabling its use in blue phosphorescent OLEDs. Comparative
| Compound | External Quantum Efficiency (%) | Driving Voltage (V) | Brightness (cd/m²) |
|---|---|---|---|
| This compound | 8.5 (predicted) | 6.8 | 1200 |
| Sif87 | 7.2 | 7.1 | 1100 |
| Sif88 | 6.9 | 7.3 | 1050 |
Thermal and Solubility Properties
Biological Activity
Dibenzo[b,d]thiophen-3-yltrimethylsilane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies, including case studies and experimental data.
Chemical Structure and Properties
This compound is characterized by its unique structure, which consists of a dibenzo[b,d]thiophene core with a trimethylsilyl group. This structure contributes to its reactivity and interactions with biological targets.
Biological Activities
Antimicrobial Activity
Research has indicated that derivatives of dibenzo[b,d]thiophene exhibit significant antimicrobial properties. For instance, compounds containing thiophene moieties have been shown to inhibit the growth of various bacteria, including Streptococcus pneumoniae and Escherichia coli . The mechanism often involves interference with bacterial protein synthesis pathways.
Anticancer Potential
Dibenzo[b,d]thiophenes have been explored for their anticancer activities, particularly in inhibiting cancer cell proliferation. A study demonstrated that certain dibenzo[b,d]thiophene derivatives could induce apoptosis in leukemia cells and inhibit tumor growth in colon cancer models . The cytotoxicity observed suggests that these compounds may disrupt critical cellular processes, such as tubulin polymerization.
Anti-inflammatory Effects
Some derivatives have shown promise as anti-inflammatory agents. They can inhibit enzymes like lipoxygenase, which is involved in the inflammatory response . This activity is particularly relevant for developing treatments for conditions such as asthma and other inflammatory diseases.
Case Studies
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Inhibition of Protein Synthesis
A study conducted by Khandekar et al. revealed that a derivative of dibenzo[b,d]thiophenes inhibited the FabH protein synthase in Streptococcus pneumoniae, demonstrating potential for treating bacterial infections . -
Cytotoxicity Against Cancer Cells
In vitro tests showed that dibenzo[b,d]thiophenes exhibited cytotoxic effects against various cancer cell lines, including melanoma and ovarian cancer. The mechanism was linked to the disruption of microtubule dynamics, leading to cell cycle arrest .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including C-H functionalization strategies that allow for the introduction of various substituents to enhance biological activity . Researchers are actively exploring modifications to improve potency and selectivity against specific biological targets.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
